molecular formula C11H11F3O3 B2842352 3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid CAS No. 1782516-14-6

3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid

Cat. No. B2842352
CAS RN: 1782516-14-6
M. Wt: 248.201
InChI Key: CQYHJXOOIMISMD-UHFFFAOYSA-N
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Description

“3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid” is a chemical compound. It is a part of the organo-fluorine chemistry, a unique branch of organic chemistry, as the fluorine incorporation in the organic molecules exhibits bizarre behaviors . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of this compound involves several steps. Initially, oxalyl chloride was used to convert 3,3,3-trifluoro-2,2 dimethyl propanoic acid 3 to chloride 3a with a quantitative yield . The chloride was then transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H2F6O2 . The InChI Key is RAEAYTICAPHWJW-UHFFFAOYSA-N . The SMILES representation is OC(=O)C(C(F)(F)F)C(F)(F)F .


Chemical Reactions Analysis

The behavior of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid was studied using ion-exclusion chromatography . De-protonation reactions also occur with this compound .


Physical And Chemical Properties Analysis

This compound appears as a white crystalline powder . It has a melting point of 49°C to 53°C .

Scientific Research Applications

Synthesis and Reactivity

Compounds with trifluoromethyl groups and methoxyphenyl components are utilized in organic synthesis to create complex molecules. For example, the synthesis of trifluoromethyl-substituted phthalates or benzoates through Diels-Alder reactions demonstrates the utility of trifluoromethyl groups in constructing aromatic systems with specific electronic characteristics (Volle & Schlosser, 2002). Furthermore, the study on the nucleophilic substitution and elimination reactions at tertiary carbon in largely aqueous solutions provides insights into reaction mechanisms involving methoxyphenyl derivatives (Toteva & Richard, 1996).

Material Science

In material science, the electrochemical properties of novel ionic liquids containing methoxyethyl groups demonstrate their potential in electric double layer capacitor applications. These findings highlight the importance of fluoro and methoxy substituents in designing ionic liquids for energy storage technologies (Sato, Masuda, & Takagi, 2004).

Medicinal Chemistry

The development of nonsteroidal antiandrogens showcases the application of trifluoromethyl and methoxyphenyl groups in medicinal chemistry. Specifically, the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides reveal their potential as antiandrogens, highlighting the role of these functional groups in the pharmacological activity (Tucker, Crook, & Chesterson, 1988).

Polymer Science

In polymer science, the synthesis of comb-shaped poly(arylene ether sulfones) with sulfonated side chains for proton exchange membrane applications indicates the utility of fluoro and methoxy groups in modifying polymer properties for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It’s advised to avoid getting it in eyes, on skin, or on clothing, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The future directions of “3,3,3-Trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid” could involve further exploration of its pharmacological activities, given that fluorine-containing compounds significantly affect pharmaceutical growth . More research could be conducted to understand its synthesis, properties, and potential applications in various fields.

properties

IUPAC Name

3,3,3-trifluoro-2-[(4-methoxyphenyl)methyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-17-8-4-2-7(3-5-8)6-9(10(15)16)11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYHJXOOIMISMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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